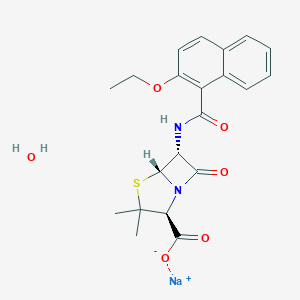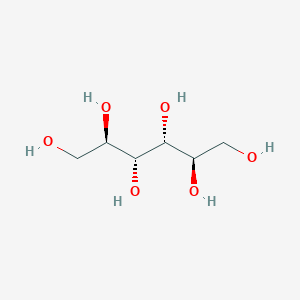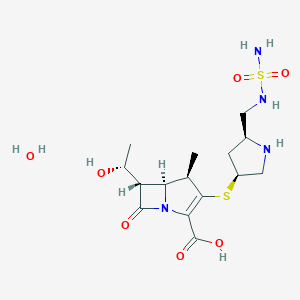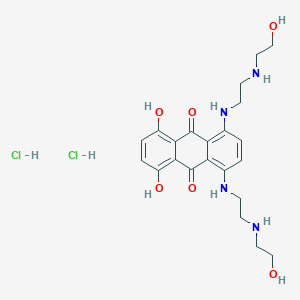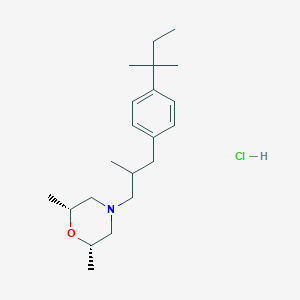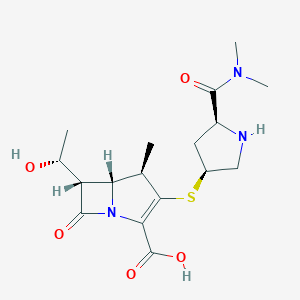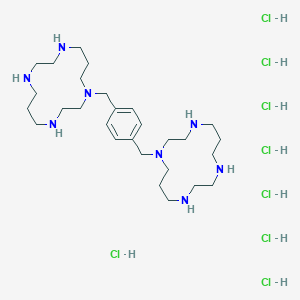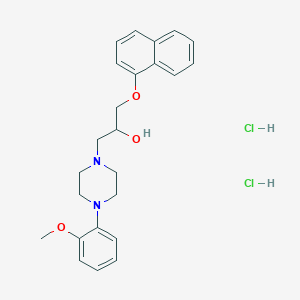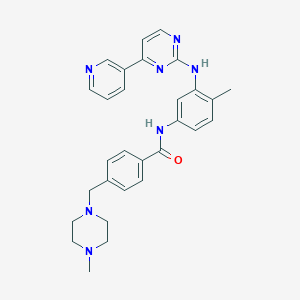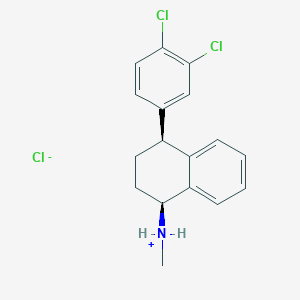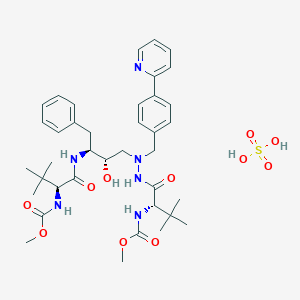
Atazanavir-Sulfat
Übersicht
Beschreibung
Atazanavir sulfate is an antiretroviral medication used primarily in the treatment of HIV/AIDS. Atazanavir sulfate is known for its ability to be administered once daily and has a lesser impact on the patient’s lipid profile compared to other protease inhibitors .
Wissenschaftliche Forschungsanwendungen
Atazanavir-Sulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung zur Untersuchung der Proteaseinhibition und der Enzymkinetik verwendet.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Virusreplikation und die Proteinverarbeitung.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv das HIV-1-Protease-Enzym hemmt. Dieses Enzym ist für die Spaltung der viralen Gag- und Gag-Pol-Polyproteine in funktionelle Proteine verantwortlich, die für die Reifung des Virus notwendig sind. Durch die Bindung an die aktive Stelle der Protease verhindert this compound diese Spaltung, was zur Produktion unreifer, nicht infektiöser Viruspartikel führt .
Wirkmechanismus
Target of Action
Atazanavir sulfate, commonly known as Atazanavir, is an antiretroviral drug of the protease inhibitor (PI) class . It primarily targets the HIV-1 protease , an enzyme that plays a crucial role in the life cycle of the human immunodeficiency virus (HIV) .
Mode of Action
Atazanavir selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This inhibition prevents the formation of mature virions, thereby disrupting the replication of the virus .
Biochemical Pathways
The major biotransformation pathways of Atazanavir in humans consist of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Pharmacokinetics
Atazanavir has a bioavailability of 60-68% . It is primarily metabolized in the liver by the CYP3A4 enzyme . The drug’s elimination half-life is approximately 6.5 hours, and it is excreted through both fecal and renal routes . Atazanavir’s pharmacokinetics can be influenced by other drugs, as it can decrease the excretion rate of certain substances, potentially resulting in higher serum levels .
Result of Action
The inhibition of the HIV-1 protease by Atazanavir results in the formation of immature, noninfectious viral particles . This disrupts the replication of the virus, thereby helping to control the progression of HIV infection .
Action Environment
Environmental factors such as the presence of other drugs can influence the action, efficacy, and stability of Atazanavir. For instance, Atazanavir’s absorption can be significantly reduced when coadministered with antacids, buffered medications, H2-receptor antagonists, and proton-pump inhibitors . Furthermore, certain antiretroviral drugs can inhibit Atazanavir’s accumulation in cells, affecting its therapeutic efficacy .
Biochemische Analyse
Biochemical Properties
Atazanavir sulfate interacts with several enzymes and proteins in its role as a protease inhibitor. It has activity against HIV-1 Group M subtype viruses A, B, C, D, AE, AG, F, G, and J isolates in cell culture . Atazanavir sulfate has variable activity against HIV-2 isolates .
Cellular Effects
Atazanavir sulfate has a significant impact on various types of cells and cellular processes. It influences cell function by blocking the HIV protease, which is crucial for the maturation of the virus . This blockage prevents the virus from becoming infectious, thereby reducing the viral load within the body .
Molecular Mechanism
Atazanavir sulfate exerts its effects at the molecular level by binding to the active site of the HIV protease and preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . If the HIV protease enzyme does not work, the virus is not infectious, and no mature virions are made .
Temporal Effects in Laboratory Settings
The effects of Atazanavir sulfate over time in laboratory settings are significant. It exhibits superior performance in 0.025 N HCl and pH 6.8 over pure drug . Ex vivo permeation and in vivo pharmacokinetic study of Atazanavir sulfate corroborated enhanced permeation and improved drug absorption via lymphatic transport in Wistar rats .
Dosage Effects in Animal Models
In animal models, the effects of Atazanavir sulfate vary with different dosages. For instance, in a study involving rats, it was found that Atazanavir sulfate showed a 4.5 fold higher uptake through formulation than non-peyer’s patch region and high accumulation in spleen and brain .
Metabolic Pathways
Atazanavir sulfate is extensively metabolized in humans. The major biotransformation pathways of Atazanavir sulfate in humans consisted of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir sulfate or its metabolites consisted of glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Transport and Distribution
Drug transporters such as P-glycoprotein and organic anion transporting polypeptide (OATP) family regulate intestinal permeability of Atazanavir sulfate and may contribute to its poor oral bioavailability . P-glycoprotein inhibition also resulted in an increase in Atazanavir sulfate absorption in situ .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of atazanavir sulfate involves multiple steps, starting from the preparation of the core structure followed by the addition of various functional groups. The key steps include:
- Formation of the azapeptide core.
- Introduction of the hydroxyethylamine moiety.
- Coupling with the appropriate side chains to form the final product .
Industrial Production Methods: In industrial settings, the production of atazanavir sulfate is optimized for large-scale synthesis. This involves:
- Use of high-purity reagents and solvents.
- Implementation of robust reaction conditions to ensure high yield and purity.
- Utilization of advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Atazanavir-Sulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Exposition gegenüber oxidativen Bedingungen kann zur Bildung von Abbauprodukten führen.
Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Nucleophile Substitutionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Sauerstoff und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitution: Halogenierungsmittel, Nucleophile.
Hauptsächlich gebildete Produkte:
- Oxidationsprodukte umfassen verschiedene oxidierte Derivate von this compound.
- Reduktionsprodukte sind in der Regel weniger häufig und umfassen reduzierte Formen des Moleküls.
- Substitutionsreaktionen können zur Bildung modifizierter Atazanavir-Derivate führen .
Vergleich Mit ähnlichen Verbindungen
Atazanavir-Sulfat wird mit anderen Proteaseinhibitoren verglichen, wie zum Beispiel:
Lopinavir: Ähnliche Funktion, aber es werden mehrere Tagesdosen benötigt, und es hat einen größeren Einfluss auf das Lipidprofil.
Ritonavir: Wird oft in Kombination mit anderen Proteaseinhibitoren verwendet, um deren Wirksamkeit zu steigern, hat aber ausgeprägtere Nebenwirkungen.
Darunavir: Bekannt für seine hohe Resistenzbarriere, erfordert aber auch eine Verstärkung mit Ritonavir
Einzigartigkeit: This compound zeichnet sich durch seine einmal tägliche Dosierung und seine relativ geringe Auswirkung auf das Lipidprofil aus, was es für viele Patienten zur bevorzugten Wahl macht .
Liste ähnlicher Verbindungen:
- Lopinavir
- Ritonavir
- Darunavir
- Saquinavir
- Indinavir
Eigenschaften
IUPAC Name |
methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7.H2O4S/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28;1-5(2,3)4/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47);(H2,1,2,3,4)/t29-,30-,31+,32+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSGVVGOPRWTKI-QVFAWCHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017206 | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
802.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229975-97-7 | |
| Record name | Atazanavir sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229975-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atazanavir sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229975977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atazanavir sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,8S,9S,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic acid dimethyl ester, sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATAZANAVIR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MT4VIE29P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


